5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on the synthesis of new pyrazole and pyrazolopyrimidine derivatives, including methods for generating compounds with significant antibacterial activities. The structural elucidation of these compounds involves advanced techniques such as NMR, IR, and HRMS, highlighting the compound's potential in contributing to new antibacterial agents (Rahmouni et al., 2014).
Crystallographic Studies
Crystallographic studies have detailed the hydrogen-bonded structures of related pyrazolo[1,5-a]pyrimidine derivatives, providing insight into their molecular configurations and interactions. Such studies lay the groundwork for understanding the physical and chemical properties of these compounds, which is crucial for their potential application in material science and drug design (Portilla et al., 2006).
Biological Activity and Drug Development
Compounds structurally related to 5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and evaluated for various biological activities. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown excellent in vitro antitumor activity against specific cancer cell lines, also exhibiting high antimicrobial and antioxidant activities. These findings are supported by density functional theory (DFT) calculations, which help in understanding the relationship between structure and activity, thus guiding the design of more effective therapeutic agents (Farag & Fahim, 2019).
Chemical Reactivity and Applications
The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored to synthesize a range of compounds with potential applications as benzodiazepine receptor ligands, highlighting the versatility of these compounds in medicinal chemistry. Such studies not only contribute to the field of neuroscience by offering new therapeutic candidates but also exemplify the broad utility of these compounds in creating biologically active molecules (Bruni et al., 1994).
Future Directions
properties
IUPAC Name |
5-tert-butyl-N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6/c1-17-21(18-9-6-5-7-10-18)22-26-19(23(2,3)4)15-20(29(22)27-17)25-11-8-13-28-14-12-24-16-28/h5-7,9-10,12,14-16,25H,8,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUEXWZFNTZQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCCN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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